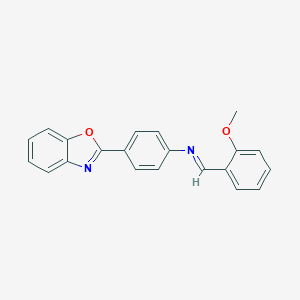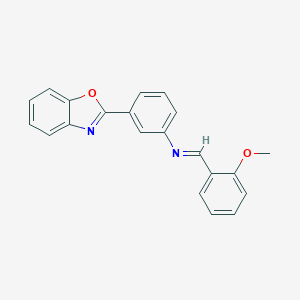![molecular formula C16H13N9OS B313970 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B313970.png)
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide is a synthetic organic compound that features two tetrazole rings Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The tetrazole rings are then coupled with a phenyl group through a nucleophilic substitution reaction.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage by reacting the intermediate with thioacetic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
Chemistry
In chemistry, 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Tetrazole-containing compounds are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The tetrazole rings could play a key role in binding to these targets through hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Lacks the thio group and the second tetrazole ring.
2-(1-phenyl-1H-tetrazol-5-ylthio)acetamide: Lacks the phenyl-tetrazole moiety.
Uniqueness
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide is unique due to the presence of two tetrazole rings and a thioacetamide linkage. This structure provides a combination of properties that may not be found in similar compounds, such as enhanced stability, specific reactivity, and potential biological activity.
属性
分子式 |
C16H13N9OS |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N9OS/c26-15(18-12-6-8-13(9-7-12)24-11-17-20-22-24)10-27-16-19-21-23-25(16)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,26) |
InChI 键 |
ZTNUWMUPCOSOKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313889.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313890.png)


![2-(2-{[(4-Ethoxyphenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313893.png)
![2-(4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B313894.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B313895.png)
![2-{4-[(Mesitylimino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313896.png)
![2-(4-{[(3,4-Dimethylphenyl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B313897.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313903.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313904.png)
![3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313906.png)
![2-[4-({[4-(Dimethylamino)phenyl]imino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B313907.png)
![2-[2-({[4-(Acetylamino)phenyl]imino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B313908.png)
